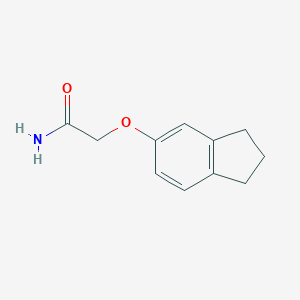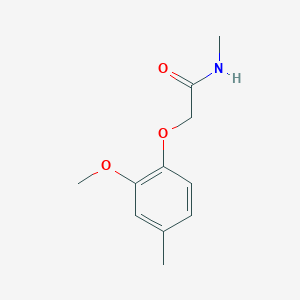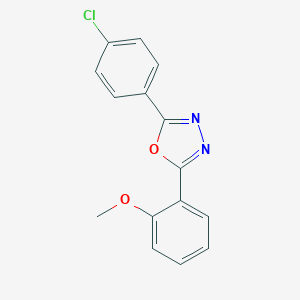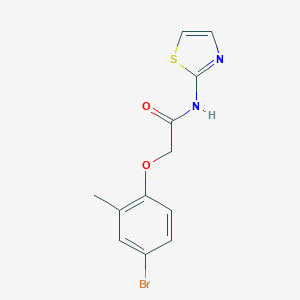
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first synthesized by Pfizer in 2004 and has since been the subject of extensive scientific research. PD-0332991 has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mécanisme D'action
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone binds to the ATP-binding site of CDK4/6, preventing the phosphorylation of retinoblastoma protein (Rb) and subsequent progression through the G1 phase of the cell cycle. This results in cell cycle arrest and inhibition of cell proliferation. 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has also been shown to induce senescence in cancer cells, a state of permanent growth arrest that can prevent the development of tumors.
Biochemical and physiological effects:
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has been shown to have a selective inhibitory effect on CDK4/6, with little or no activity against other kinases. It has been demonstrated to reduce tumor growth in preclinical models, both as a single agent and in combination with other therapies. 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has several advantages for laboratory experiments, including its high selectivity for CDK4/6 and its ability to induce senescence in cancer cells. However, there are also some limitations to its use, such as its relatively short half-life and the need for frequent dosing. In addition, 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone may not be effective in all types of cancer, and its efficacy may be influenced by the genetic profile of the tumor.
Orientations Futures
There are several potential future directions for research on 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone. One area of interest is the development of new formulations or delivery methods to improve its pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone, which could help to guide patient selection for clinical trials. Finally, there is ongoing research into the use of 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone in combination with other therapies, such as immune checkpoint inhibitors, to improve treatment outcomes in cancer patients.
Méthodes De Synthèse
The synthesis of 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone involves several steps, starting with the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester. This compound is then reacted with urea to form 2-(2,4-dimethoxyphenyl)-4(3H)-pyrimidinone, which is subsequently treated with phosphorus oxychloride and dimethylformamide to yield 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone.
Applications De Recherche Scientifique
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and melanoma. It has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4/6, which are enzymes involved in cell cycle progression. 2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone has also been investigated as a potential therapy for other diseases, such as fibrosis and neurodegenerative disorders.
Propriétés
Nom du produit |
2-(2,4-dimethoxyanilino)-4(3H)-pyrimidinone |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-(2,4-dimethoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O3/c1-17-8-3-4-9(10(7-8)18-2)14-12-13-6-5-11(16)15-12/h3-7H,1-2H3,(H2,13,14,15,16) |
Clé InChI |
GTQPIAFMNTVBNC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=NC=CC(=O)N2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC2=NC=CC(=O)N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)
![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269424.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)

